2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
Overview
Description
2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O . It is listed in various chemical databases and supplier lists .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H22Cl2N2O . The average mass of the molecule is 245.190 Da, and the mono-isotopic mass is 244.110916 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrrolin-2-ones : The compound has been used in synthesizing 5-aryl-4-aroyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones, exhibiting antihypoxic activity (Gein et al., 2015).
- Complexation with Metal Ions : Research shows its involvement in reactions leading to the formation of metal complexes, particularly with copper(II) and cadmium(II), which are characterized by various spectroscopic methods (Mardani et al., 2019).
- Antimicrobial Activity : Compounds derived from this chemical have been studied for their antimicrobial properties, indicating potential applications in pharmaceuticals (Gein et al., 2015).
Material Science and Catalysis
- Protecting Group for Carboxylic Acids : In polymer chemistry, derivatives of this compound have been employed as protecting groups for methacrylic acid, showcasing their utility in controlled polymerization processes (Elladiou & Patrickios, 2012).
- Catalytic Applications : Its derivatives have shown potential in facilitating Bohlmann–Rahtz pyridine synthesis, an important reaction in organic chemistry (Bagley et al., 2016).
- Corrosion Inhibition : Diamine derivatives of this compound have been investigated for their inhibitory action against corrosion of mild steel in acidic solutions, highlighting applications in material protection (Herrag et al., 2010).
Analytical Chemistry
- Determination in Pharmaceutical Products : It has been a subject of analytical studies to determine related substances in pharmaceutical formulations, emphasizing its relevance in quality control (Ron, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[ethyl(pyrrolidin-2-ylmethyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)8-9-4-3-5-10-9;;/h9-10,12H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVJTVMPAQYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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